N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide
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Description
The compound “N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide” is a complex organic molecule. It contains a tetrahydroquinoline group, which is a type of heterocyclic compound, and two methoxyphenyl groups, which are aromatic compounds with a methoxy group (-OCH3) attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the tetrahydroquinoline ring and the various functional groups. The presence of the methoxy groups would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the specific conditions and reagents used. The tetrahydroquinoline ring might undergo reactions typical of other heterocyclic compounds, while the methoxyphenyl and propanamide groups could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the methoxy groups could increase its solubility in polar solvents .Future Directions
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5S/c1-32-22-9-5-19(6-10-22)7-16-26(29)27-21-8-15-25-20(18-21)4-3-17-28(25)34(30,31)24-13-11-23(33-2)12-14-24/h5-6,8-15,18H,3-4,7,16-17H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKBFKPSIFMFDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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